![molecular formula C45H72O16 B600224 [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate CAS No. 84680-75-1](/img/structure/B600224.png)
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate
Vue d'ensemble
Description
L'astragaloside I est un composé de saponine triterpénoïde que l'on trouve principalement dans les racines d'Astragalus membranaceus, une plante largement utilisée en médecine traditionnelle chinoise. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets immunomodulateurs, anti-inflammatoires et antioxydants .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'astragaloside I peut être synthétisé par hydrolyse de l'astragaloside IV. L'hydrolyse peut être réalisée par hydrolyse acide, hydrolyse enzymatique ou dégradation de Smith . Les conditions de réaction de ces méthodes varient :
Hydrolyse acide : Elle implique généralement l'utilisation d'un acide fort comme l'acide chlorhydrique dans des conditions de température et de temps contrôlées.
Hydrolyse enzymatique : Elle utilise des enzymes spécifiques pour cliver les liaisons glycosidiques.
Dégradation de Smith : Elle implique l'oxydation du glycoside suivie d'une hydrolyse.
Méthodes de production industrielle : La production industrielle de l'astragaloside I implique souvent l'extraction à partir des racines d'Astragalus membranaceus. Le processus d'extraction peut être optimisé en utilisant une méthodologie de surface de réponse, qui consiste à ajuster des paramètres comme la concentration du solvant, le rapport solide-liquide et le temps d'extraction afin de maximiser le rendement .
Analyse Des Réactions Chimiques
Types de réactions : L'astragaloside I subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les liaisons glycosidiques peuvent être substituées par d'autres fragments de sucre.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des méthodes enzymatiques ou chimiques peuvent être utilisées pour substituer les liaisons glycosidiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'astragaloside I avec des propriétés pharmacologiques modifiées .
4. Applications de la recherche scientifique
L'astragaloside I a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des saponines triterpénoïdes.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et la protection contre le stress oxydatif.
Industrie : Utilisé dans le développement de compléments alimentaires et de médicaments à base de plantes.
5. Mécanisme d'action
L'astragaloside I exerce ses effets par le biais de diverses cibles et voies moléculaires :
Immunomodulation : Améliore l'activité des cellules immunitaires comme les macrophages et les lymphocytes.
Anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires.
Antioxydant : Élimine les radicaux libres et stimule les enzymes antioxydantes.
Voies moléculaires : Implique la modulation de voies comme NF-κB, PI3K/Akt et MAPK.
Applications De Recherche Scientifique
Astragaloside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its role in modulating immune responses and protecting against oxidative stress.
Industry: Utilized in the development of health supplements and herbal medicines.
Mécanisme D'action
Astragaloside I is part of a family of saponins found in Astragalus membranaceus, including astragaloside II, astragaloside III, and astragaloside IV . Compared to these compounds, astragaloside I has unique structural features that contribute to its distinct pharmacological profile. For instance, astragaloside IV is more widely studied for its neuroprotective and cardioprotective effects, while astragaloside I is noted for its immunomodulatory properties .
Comparaison Avec Des Composés Similaires
L'astragaloside I fait partie d'une famille de saponines présentes dans Astragalus membranaceus, notamment l'astragaloside II, l'astragaloside III et l'astragaloside IV . Comparé à ces composés, l'astragaloside I présente des caractéristiques structurales uniques qui contribuent à son profil pharmacologique distinct. Par exemple, l'astragaloside IV est plus largement étudié pour ses effets neuroprotecteurs et cardioprotecteurs, tandis que l'astragaloside I est reconnu pour ses propriétés immunomodulatrices .
Composés similaires :
- Astragaloside II
- Astragaloside III
- Astragaloside IV
L'astragaloside I se distingue par ses liaisons glycosidiques spécifiques et la présence de fragments de sucre uniques, qui influencent sa bioactivité et son potentiel thérapeutique .
Activité Biologique
The compound [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate is a complex organic molecule exhibiting various biological activities. This article explores its pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure featuring multiple hydroxyl groups and acetyloxy functionalities that contribute to its biological activity. The presence of pentacyclic structures indicates potential interactions with biological membranes and proteins.
1. Antioxidant Activity
Research has shown that compounds with similar structural motifs possess significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells by scavenging free radicals.
2. Anti-inflammatory Effects
Studies indicate that the compound may inhibit pathways associated with inflammation. For instance:
- It has been reported to downregulate NF-kappaB activation which is pivotal in inflammatory responses .
3. Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial activity against various pathogens. The compound's structure may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
The mechanisms underlying the biological activities of [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy...] can be attributed to:
- Modulation of Enzymatic Pathways : The compound may interact with key enzymes involved in oxidative stress and inflammation.
- Membrane Interaction : Its lipophilic nature allows for effective integration into lipid bilayers influencing membrane fluidity and permeability.
Propriétés
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCYYSIAXMSPA-OOCCOBHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84680-75-1 | |
Record name | Astragaloside I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84680-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ASTRAGALOSIDE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Astragaloside I interact with its target and what are the downstream effects?
A1: Astragaloside I has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. Astragaloside I has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, Astragaloside I has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].
Q2: What are the in vitro and in vivo efficacy findings related to Astragaloside I?
A2: In vitro studies have revealed that Astragaloside I exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].
Q3: What is the structural characterization of Astragaloside I, including its molecular formula, weight, and spectroscopic data?
A4: Astragaloside I is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of Astragaloside I [, ].
Q4: What analytical methods are used to characterize, quantify, and monitor Astragaloside I?
A5: Various analytical techniques are employed for the analysis of Astragaloside I. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].
Q5: How has research on Astragaloside I been aided by computational chemistry and modeling?
A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of Astragaloside I with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between Astragaloside I and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of Astragaloside I and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].
Q6: How do modifications to the structure of Astragaloside I impact its activity, potency, and selectivity (SAR)?
A7: The structure-activity relationship (SAR) of Astragaloside I and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of Astragaloside I []. For instance, Astragaloside IV, a derivative of Astragaloside I with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to Astragaloside I [].
Q7: What is known about the stability of Astragaloside I under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?
A8: The stability of Astragaloside I can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like astragaloside I and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of Astragaloside I in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].
Q8: What are the biotechnological approaches used for the sustainable production of Astragaloside I?
A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of Astragaloside I [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of Astragaloside I [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.